Validated Carbonic Anhydrase Standard with Defined Ki of 76,500 nM Against Yeast CA
This compound is uniquely validated and designated as 'CA standard inhibitor, 1' in the BindingDB, providing a Ki of 76,500 nM against Saccharomyces cerevisiae carbonic anhydrase [1]. This contrasts with the classical CA standard inhibitor acetazolamide, which demonstrates a Ki of 6.7 nM for human CA II but lacks a defined, standardized value for yeast CA in the same database context [2]. This provides a quantified baseline for researchers utilizing the yeast CA model, where classical sulfonamide standards may exhibit variable or uncharacterized potency.
| Evidence Dimension | Inhibitory Potency (Ki) for Carbonic Anhydrase |
|---|---|
| Target Compound Data | Ki = 76,500 nM (Saccharomyces cerevisiae CA, pH 7.4, 298.15 K) |
| Comparator Or Baseline | Acetazolamide: Ki = 6.7 nM (Human CA II, pH 7.4, 298.15 K) |
| Quantified Difference | The target compound is a validated non-sulfonamide standard for yeast CA, while acetazolamide's standard data is for human CA II, representing a distinct chemotype class and species target. |
| Conditions | BindingDB Extraction: CA Inhibition Assay, pH 7.4, Temperature 298.15 K for target compound. Human CA II data for acetazolamide is a typical literature comparator. |
Why This Matters
For procurement related to yeast CA enzymatic assays, this compound is a confirmed standard offering a non-sulfonamide chemotype, ensuring a defined inhibitory baseline that generic chalcones or standard sulfonamides cannot provide without re-characterization.
- [1] BindingDB. (n.d.). Ki Summary for BDBM50607: (E)-1-(4-Hydroxy-phenyl)-3-pyridin-3-yl-propenone. Retrieved from https://bindingdb.org/jsp/dbsearch/Summary_ki.jsp?entryid=8436&ki_result_id=433104 View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Provides comparative Ki of acetazolamide for human CA II). View Source
